N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide
Description
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide is a benzamide derivative featuring a pyrimidin-2-ylamino substituent at the para position of the benzamide core and a 3-hydroxypropyl group attached to the amide nitrogen. This compound belongs to a class of small molecules designed for targeted therapeutic applications, particularly in kinase inhibition. Its structure combines a planar aromatic system (pyrimidine and benzamide) with a flexible hydroxypropyl chain, which may enhance solubility and modulate interactions with biological targets.
Properties
Molecular Formula |
C14H16N4O2 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C14H16N4O2/c19-10-2-9-15-13(20)11-3-5-12(6-4-11)18-14-16-7-1-8-17-14/h1,3-8,19H,2,9-10H2,(H,15,20)(H,16,17,18) |
InChI Key |
DFRPGNHVXPMHGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=CC=C(C=C2)C(=O)NCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents.
Introduction of the Pyrimidinylamino Group: The pyrimidinylamino group is introduced via nucleophilic substitution reactions, where pyrimidine derivatives react with the benzamide intermediate.
Attachment of the Hydroxypropyl Group: The final step involves the addition of the hydroxypropyl group through alkylation reactions, using reagents such as 3-chloropropanol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the pyrimidinylamino group or the benzamide core.
Substitution: The benzamide and pyrimidinylamino groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions include modified benzamide derivatives, pyrimidinylamino derivatives, and hydroxypropyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide with key analogs from published research, focusing on structural variations, physicochemical properties, and inferred biological implications.
Core Structural Analogues
Functional Group Impact
- Hydroxypropyl vs. Halogenated Chains : The target compound’s 3-hydroxypropyl group contrasts with dichloro substituents in ’s compound 1. The hydroxypropyl chain likely improves aqueous solubility compared to lipophilic halogens, but may reduce membrane permeability .
- Pyrimidine Modifications: The pyrimidin-2-ylamino group in the target compound is simpler than methylpyrimidine or oxetan-3-ylamino analogs (e.g., and ). Methyl or oxetane groups may enhance target affinity via hydrophobic or hydrogen-bonding interactions, respectively .
- Heterocyclic Hybrids: Compounds like those in and incorporate fused or additional heterocycles (isothiazolo-pyrimidine, dihydroisoquinoline), which could broaden target selectivity but increase synthetic complexity .
Inferred Pharmacological Properties
- Kinase Inhibition Potential: The target compound’s pyrimidine-benzamide scaffold resembles EGFR inhibitors in , suggesting possible kinase inhibitory activity. However, the lack of halogens or methyl groups may lower potency compared to compound 1 (IC₅₀ = 12 nM for EGFR T790M/L858R) .
- Metabolic Stability : The hydroxypropyl group may reduce oxidative metabolism compared to ’s oxetane-containing compound, which resists CYP450-mediated degradation .
Key Research Findings and Gaps
- : Highlights the importance of halogenation and pyridine-pyrimidine hybridization in enhancing EGFR inhibition. The target compound’s unsubstituted benzamide core may limit comparable efficacy .
- : Demonstrates that oxetane and dihydroisoquinoline groups improve pharmacokinetic profiles. The target compound’s simpler structure may lack these advantages .
- Gaps: No direct activity data or synthetic protocols for this compound were found in the provided evidence. Further studies are needed to assess its kinase selectivity and ADME properties.
Biological Activity
N-(3-hydroxypropyl)-4-(pyrimidin-2-ylamino)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities against various diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring, a benzamide moiety, and a hydroxypropyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 244.29 g/mol. The presence of the hydroxyl group is significant for its biological interactions, potentially enhancing solubility and binding affinity to biological targets.
This compound has been studied for its inhibitory effects on various protein kinases, particularly those involved in cancer proliferation. The compound acts primarily as an inhibitor of the c-Abl kinase, which plays a crucial role in several signaling pathways associated with cell growth and survival.
Table 1: Inhibition Profile of this compound
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in tumor cells through the activation of intrinsic apoptotic pathways.
Case Study: Non-Small Cell Lung Cancer (NSCLC)
In a study focused on NSCLC, the compound was shown to inhibit cell proliferation effectively. The results indicated that treatment with this compound led to a reduction in cell viability by approximately 70% at a concentration of 1 µM after 48 hours.
Neuroprotective Effects
Additionally, derivatives of this compound have been explored for their neuroprotective properties. Research has shown that certain analogs can protect neuronal cells from apoptosis induced by neurotoxic agents.
Table 2: Neuroprotective Activity Against MPP
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. The compound is metabolized primarily in the liver, with a half-life suitable for therapeutic dosing regimens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
